N-(4-nitrophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O3S/c26-16(20-13-1-3-14(4-2-13)25(27)28)11-29-17-6-5-15-21-22-18(24(15)23-17)12-7-9-19-10-8-12/h1-10H,11H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZNLGFTQDKADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-nitrophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's synthesis, biological evaluations, and structure-activity relationships (SARs), drawing from various research studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the coupling of a nitrophenyl group with a triazolo-pyridazine moiety. The synthetic pathway typically includes:
- Formation of the Triazolo-Pyridazine Core : This is achieved through cyclization reactions that involve pyridine derivatives.
- Thioacetylation : The introduction of the thioacetamide group enhances the compound's reactivity and potential biological activity.
The structural formula can be represented as follows:
In Vitro Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes findings related to its cytotoxicity:
The compound demonstrated significant cytotoxicity across these cell lines, indicating its potential as an anti-cancer agent.
The mechanism through which this compound exerts its effects appears to involve inhibition of c-Met kinase activity. The compound showed an IC50 value comparable to established inhibitors like Foretinib:
This suggests that the compound may effectively target pathways involved in tumor growth and metastasis.
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has revealed that modifications to the triazolo and pyridine moieties can significantly impact biological activity. Key findings include:
- Pyridine Substituents : Variations in substituents on the pyridine ring can enhance or diminish cytotoxic effects.
- Nitro Group Positioning : The positioning of the nitro group on the phenyl ring is critical for maintaining activity against cancer cell lines.
Case Studies
In a comparative study involving multiple triazolo-pyridazine derivatives, it was found that compounds with similar structural features exhibited varying degrees of cytotoxicity. For instance, derivatives with halogen substitutions showed moderate activity compared to those with alkyl groups.
Q & A
Basic Question
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent connectivity and assess regiochemistry of the triazole ring .
- Mass Spectrometry (HRMS) : Confirm molecular weight and detect isotopic patterns.
- HPLC : Quantify purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
Data Note : Discrepancies in melting points or spectral data may indicate residual solvents; use vacuum drying or recrystallization .
How can researchers design in vitro assays to evaluate the compound’s biological activity?
Basic Question
- Target Selection : Prioritize kinases or enzymes (e.g., COX-2, EGFR) based on structural analogs showing inhibition .
- Assay Conditions : Use cell-free systems (e.g., fluorescence-based enzymatic assays) at pH 7.4 and 37°C to mimic physiological conditions.
- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and vehicle controls (DMSO <0.1%) .
Advanced Tip : Validate target engagement via SPR (surface plasmon resonance) for binding affinity measurements .
What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
Advanced Question
- Substituent Variation : Systematically modify the nitrophenyl group (e.g., replace with fluorophenyl or methoxyphenyl) to assess electronic effects on activity .
- Core Modifications : Explore pyridazine-to-pyrimidine substitutions to alter steric bulk and hydrogen-bonding capacity .
- Data Analysis : Use IC₅₀ values from dose-response curves to rank derivatives. Tabulate results for clarity:
| Derivative | R-Group | IC₅₀ (nM) | Solubility (µM) |
|---|---|---|---|
| 1 | 4-NO₂ | 12.3 | 45 |
| 2 | 4-F | 8.7 | 62 |
| 3 | 4-OCH₃ | 23.1 | 28 |
How should researchers address contradictory data in biological activity across studies?
Advanced Question
Contradictions may arise from:
- Purity Variability : Impurities >5% can skew results; re-test batches via HPLC .
- Assay Conditions : Differences in ATP concentrations (kinase assays) or serum content (cell-based assays) .
- Structural Analog Misattribution : Ensure correct stereochemistry (e.g., triazole regiochemistry) via X-ray crystallography .
Resolution Protocol : Replicate studies under standardized conditions and cross-validate with orthogonal assays (e.g., thermal shift assays) .
What computational methods are suitable for predicting the compound’s mechanism of action?
Advanced Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) .
- QSAR Models : Train models on IC₅₀ data from analogs to predict bioactivity of untested derivatives .
Validation : Compare computational predictions with experimental SPR or enzymatic data .
How can the compound’s stability under various storage and physiological conditions be evaluated?
Advanced Question
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Nitro groups may hydrolyze under alkaline conditions (pH >9) .
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess nitro-to-amine reduction .
- Plasma Stability : Incubate in human plasma (37°C, 24h) and quantify parent compound loss using LC-MS .
What are common pitfalls in scaling up synthesis, and how can they be mitigated?
Advanced Question
- Low Yields : Optimize stoichiometry (e.g., excess thiol reagent) and switch to flow chemistry for exothermic steps .
- Purification Challenges : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for large batches .
- Byproduct Formation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
Which in vivo models are appropriate for preliminary toxicity evaluation?
Advanced Question
- Acute Toxicity : Administer single doses (10–100 mg/kg) to rodents and monitor organ histopathology (liver, kidneys) .
- Genotoxicity : Conduct Ames tests with S. typhimurium TA98/TA100 strains to detect mutagenic potential .
- Metabolite Profiling : Use LC-MS/MS to identify oxidative metabolites in microsomal incubations .
How can researchers resolve low solubility issues for in vivo applications?
Advanced Question
- Formulation Strategies : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety .
- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
